Cas no 2548993-17-3 (3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione)
![3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione structure](https://ja.kuujia.com/scimg/cas/2548993-17-3x500.png)
3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione 化学的及び物理的性質
名前と識別子
-
- AKOS040730831
- 2548993-17-3
- F6791-7355
- 3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
- 3-Cyclopropyl-1-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-piperidinyl]-2,4-imidazolidinedione
-
- インチ: 1S/C18H20N4O4S/c23-16-11-21(18(24)22(16)13-5-6-13)12-7-9-20(10-8-12)17-14-3-1-2-4-15(14)27(25,26)19-17/h1-4,12-13H,5-11H2
- InChIKey: OMQCEYSDIINMQC-UHFFFAOYSA-N
- SMILES: C1(=O)N(C2CCN(C3C4=C(S(=O)(=O)N=3)C=CC=C4)CC2)CC(=O)N1C1CC1
計算された属性
- 精确分子量: 388.12052631g/mol
- 同位素质量: 388.12052631g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 793
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.7Ų
- XLogP3: 0.9
じっけんとくせい
- 密度みつど: 1.67±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 578.6±60.0 °C(Predicted)
- 酸度系数(pKa): 0.78±0.20(Predicted)
3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6791-7355-2μmol |
3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione |
2548993-17-3 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6791-7355-15mg |
3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione |
2548993-17-3 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6791-7355-25mg |
3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione |
2548993-17-3 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6791-7355-3mg |
3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione |
2548993-17-3 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6791-7355-1mg |
3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione |
2548993-17-3 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6791-7355-30mg |
3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione |
2548993-17-3 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6791-7355-50mg |
3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione |
2548993-17-3 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6791-7355-2mg |
3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione |
2548993-17-3 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6791-7355-20mg |
3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione |
2548993-17-3 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6791-7355-10μmol |
3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione |
2548993-17-3 | 10μmol |
$103.5 | 2023-09-07 |
3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dioneに関する追加情報
Comprehensive Analysis of 3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione (CAS No. 2548993-17-3)
The compound 3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione (CAS No. 2548993-17-3) represents a sophisticated heterocyclic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines a benzothiazole core with a piperidine and imidazolidine moiety, making it a subject of interest for drug discovery and therapeutic applications. Researchers are increasingly focusing on such compounds due to their unique pharmacophoric features, which may contribute to novel treatments for metabolic and inflammatory disorders.
In recent years, the demand for small-molecule inhibitors and enzyme modulators has surged, driven by advancements in precision medicine. The structural attributes of 2548993-17-3 suggest potential interactions with kinase targets or G-protein-coupled receptors (GPCRs), aligning with current trends in oncology and immunology research. Notably, its cyclopropyl group enhances metabolic stability, a critical factor in drug design, as highlighted in recent publications on bioavailability optimization.
From a synthetic chemistry perspective, the dioxoimidazolidin segment in this compound offers a versatile scaffold for derivatization. This feature resonates with the growing interest in fragment-based drug design (FBDD), where modular building blocks are leveraged to enhance binding affinity. Laboratories specializing in high-throughput screening (HTS) may find this compound valuable for probing novel biological pathways, particularly in the context of age-related diseases and cellular senescence, topics frequently searched in academic databases.
The benzothiazole-1,1-dione component further distinguishes this molecule, as similar structures have demonstrated activity in neuroprotective and antioxidant assays. With rising public interest in neurodegenerative disease prevention, compounds like 2548993-17-3 are gaining attention for their potential to modulate oxidative stress pathways. Computational studies using AI-driven molecular docking tools could elucidate its binding modes, addressing common queries about structure-activity relationships (SAR) in drug development forums.
Regulatory and safety profiles of 3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione remain under investigation, though preliminary data suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. This aligns with industry demands for lead compounds with reduced toxicity risks—a frequent search term among medicinal chemists. Additionally, its synthetic accessibility via multicomponent reactions positions it as a candidate for scalable production, addressing logistical challenges in preclinical development.
Emerging applications in photopharmacology—a field exploring light-responsive therapeutics—may also benefit from this compound’s chromophoric benzothiazole unit. As interest grows in precision dosing and spatiotemporal drug activation, such structural motifs could enable innovative treatment modalities. Collaborative studies between synthetic chemists and biophysicists are encouraged to explore these possibilities further.
In summary, CAS No. 2548993-17-3 exemplifies the convergence of structural complexity and therapeutic potential in modern drug discovery. Its relevance to trending topics like targeted therapy, molecular glues, and epigenetic modulators underscores its value as a research tool. Future investigations should prioritize in vivo validation and mechanistic studies to unlock its full biomedical potential.
2548993-17-3 (3-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione) Related Products
- 893725-69-4(6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione)
- 1261560-09-1(2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile)
- 736136-47-3(cis-2-2-(2-Iodophenyl)-2-oxoethyl-cyclohexane-1-carboxylic acid)
- 2172233-50-8(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-2-oxopiperazin-1-yl}acetic acid)
- 2172511-39-4(4-bromo-3-(sulfanylmethyl)phenol)
- 1805920-62-0(2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-methoxypyridine)
- 1805919-60-1(4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-hydroxypyridine)
- 947275-74-3(tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate)
- 1225734-71-3(3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid)
- 2092613-57-3(3-Bromo-5-fluoro-2-iodobenzoic acid)




